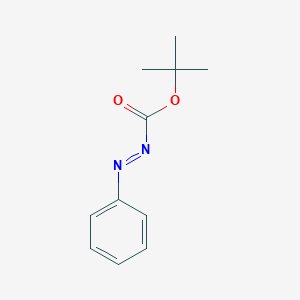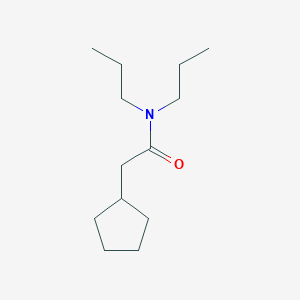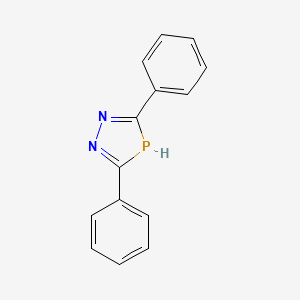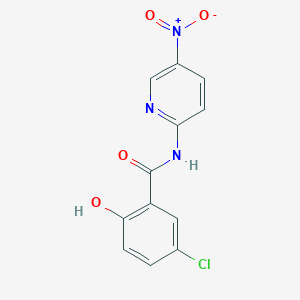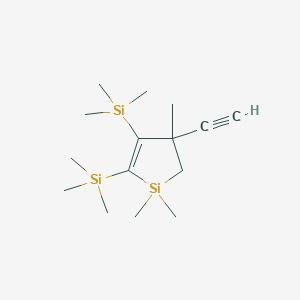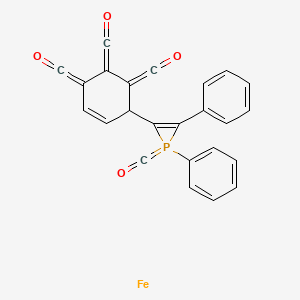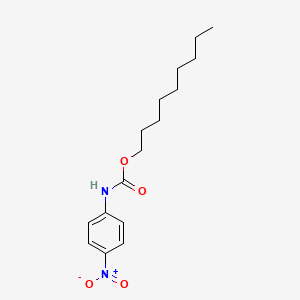
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is an organic compound with the molecular formula C16H24N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to a nonyl ester chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, nonyl ester typically involves the reaction of 4-nitrophenyl isocyanate with nonanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4-Nitrophenyl isocyanate+Nonanol→Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, nonyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity. The ester group can be hydrolyzed, releasing the active carbamic acid derivative, which then exerts its effects on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-(4-nitrophenyl)-, ethyl ester
- Carbamic acid, N-(4-nitrophenyl)-, methyl ester
- Carbamic acid, N-(4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interactions with biological systems. This makes it distinct from its shorter-chain counterparts and potentially more suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94373-85-0 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
nonyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-8-13-22-16(19)17-14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
InChI-Schlüssel |
ZYXMMJPCMVOXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


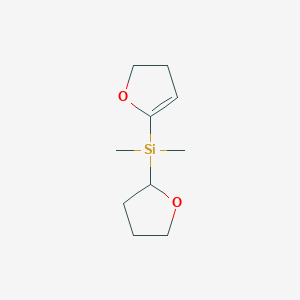

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
